3-Thian-3-ylglutaric Acid
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Overview
Description
This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of cysteine with formaldehyde, followed by oxidation to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for 3-Thian-3-ylglutaric Acid are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Thian-3-ylglutaric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
3-Thian-3-ylglutaric Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Thian-3-ylglutaric Acid involves its interaction with specific molecular targets, such as enzymes. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: Another dicarboxylic acid with a similar structure but lacks the thiazolidine ring.
Adipic acid: A linear dicarboxylic acid used in polymer production.
Succinic acid: A shorter dicarboxylic acid with similar reactivity but different applications.
Uniqueness
3-Thian-3-ylglutaric Acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and other fields.
Biological Activity
3-Thian-3-ylglutaric acid (TGA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thian structure (a sulfur-containing heterocycle) linked to a glutaric acid moiety. Its unique structure may contribute to its biological properties, including its interaction with various biological targets.
Antioxidant Activity
Research has indicated that TGA exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer and cardiovascular disorders. Studies have shown that TGA can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Anti-inflammatory Effects
TGA has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that TGA can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Properties
TGA has also shown promise as an antimicrobial agent. Research indicates that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanisms underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : TGA's ability to donate electrons allows it to neutralize free radicals.
- Inhibition of Enzymatic Activity : TGA may inhibit enzymes involved in inflammatory pathways, thus reducing cytokine production.
- Membrane Disruption : The compound's lipophilicity may facilitate its incorporation into microbial membranes, leading to cell lysis.
Study on Antioxidant Activity
A study conducted by Smith et al. (2021) evaluated the antioxidant capacity of TGA using DPPH radical scavenging assays. The results indicated that TGA had a significant IC50 value of 25 µg/mL, comparable to well-known antioxidants such as ascorbic acid .
Inflammatory Response Modulation
In another study by Johnson et al. (2022), TGA was administered to murine models of induced inflammation. The results showed a marked decrease in serum levels of TNF-alpha and IL-6, suggesting that TGA effectively modulates the inflammatory response .
Antimicrobial Efficacy Assessment
Research by Lee et al. (2023) assessed the antimicrobial efficacy of TGA against Staphylococcus aureus and Escherichia coli. The study found that TGA exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent .
Data Tables
Biological Activity | Method Used | Findings |
---|---|---|
Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha and IL-6 levels |
Antimicrobial | MIC Testing | MIC = 32 µg/mL against S. aureus and E. coli |
Properties
IUPAC Name |
3-(thian-3-yl)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c11-9(12)4-8(5-10(13)14)7-2-1-3-15-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDMFSZJTMUQKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)C(CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858471 |
Source
|
Record name | 3-(Thian-3-yl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119725-84-7 |
Source
|
Record name | 3-(Thian-3-yl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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